molecular formula C14H26N2O5 B094215 Boc-ile-gly-ome CAS No. 16257-04-8

Boc-ile-gly-ome

Cat. No. B094215
CAS RN: 16257-04-8
M. Wt: 302.37 g/mol
InChI Key: MLXYPLUNUWQNRD-ONGXEEELSA-N
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Description

“Boc-ile-gly-ome” is a compound with the molecular formula C14H26N2O5 . It is a derivative of the amino acid glycine .


Synthesis Analysis

The synthesis of “Boc-ile-gly-ome” involves the reaction of Boc-L-Ile-Gly-OH with a solution of glycine methyl ester hydrochloride, Boc-L-Ile-OH, DIPEA, and HOAt in CH2Cl2. The reaction is facilitated by the addition of EDCHCl at room temperature .


Molecular Structure Analysis

The molecular structure of “Boc-ile-gly-ome” is complex and can be analyzed using single-crystal X-ray diffraction (SC-XRD). This method provides insights into the supramolecular arrangement, conformation, and higher-order assembly of small helical peptides .


Chemical Reactions Analysis

“Boc-ile-gly-ome” can undergo various chemical reactions. For instance, it can participate in the self-assembly of peptides to form various micro to nanostructures. This process is facilitated by various non-covalent interactions .

Scientific Research Applications

  • Boc-ile-gly-ome plays a role in helix initiation and adopts a predominantly helical turn conformation in alcoholic solvents, with a beta-sheet conformation in the solid state. This suggests its potential application in studies related to protein folding and structure-function relationships (Ganesh & Jayakumar, 2002).

  • The peptide derivative Boc-Ala-Ile-Ile-Gly-OMe, which is closely related to Boc-ile-gly-ome, demonstrates the ability to form self-assembled structures like amyloid-like fibrils in the solid state. This has implications for understanding the mechanisms of neurodegenerative diseases like Alzheimer's (Maji et al., 2004).

  • A study on Boc-Leu-Ile-Ile-Gly-OMe highlighted its aggregation behavior in solution and solvated film states, indicating potential applications in the study of peptide interactions and self-assembly processes (Ganesh & Jayakumar, 2008).

  • In another study, Boc-Gly-Ala-Val-Pro-OMe, a peptide with a sequence similar to Boc-ile-gly-ome, was synthesized and found to have antimicrobial and cytotoxic activities. This highlights the potential for peptides like Boc-ile-gly-ome in therapeutic applications (Dahiya, 2008).

  • Peptides containing the Boc group, similar to Boc-ile-gly-ome, have been studied for their solvent-induced conformational transitions, which is crucial for understanding peptide behavior in different environments (Awasthi et al., 2001).

Safety And Hazards

When handling “Boc-ile-gly-ome”, it’s important to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The future directions of “Boc-ile-gly-ome” could involve the development of highly selective peptide linkers using unnatural amino acids and peptidomimetics . This could enhance the selectivity of protease-cleavable peptide linkers for selective drug delivery.

properties

IUPAC Name

methyl 2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-7-9(2)11(12(18)15-8-10(17)20-6)16-13(19)21-14(3,4)5/h9,11H,7-8H2,1-6H3,(H,15,18)(H,16,19)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXYPLUNUWQNRD-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-ile-gly-ome

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Ganesh, R Jayakumar - The Journal of peptide research, 2002 - Wiley Online Library
Protecting groups in N‐ and C‐terminal positions play a decisive role in the conformational preference of smaller peptides. Conformational analysis of tetrapeptide derivatives …
Number of citations: 25 onlinelibrary.wiley.com
QC Yang, S Dai, YQ Tang - Chinese Journal of Chemistry, 1992 - Wiley Online Library
… studies of the title compound Boc-Ile-Gly-OMe. Up to now among the peptides that contain Ile-Gly fragment, only two compounds BocPro-Ile-Gly-OH1 and Boc-Ile-Gly-OMe (our work) …
Number of citations: 0 onlinelibrary.wiley.com
MTM Miranda, FC THEOBALDO… - International Journal of …, 1991 - Wiley Online Library
… The retention times observed were: a = Boc-Ile-Gly-OBzl 5.8min; b, = benzyl alcohol 1.7min; b, = Boc-Ile-Gly-OMe 2.7 min; and b, Boc… Boc-Ile-Gly-OMe (obtained by full transesterification …
Number of citations: 11 onlinelibrary.wiley.com
HN Joo, CS Kwan, KS Uoong - Bulletin of the Korean Chemical …, 1989 - koreascience.kr
… reaction time for the synthesis of model compound, Boc-IleGly-OMe were measured with BMPI and BMPI/HOBT, in MC respectively. As shown Figure 1, BMPI/HOBT procedure gave the …
Number of citations: 9 koreascience.kr
V Tsikaris, M Sakarellos‐Daitsiotis… - Biopolymers …, 1988 - Wiley Online Library
Sequential polypeptides (L‐Arg‐X‐Gly) n were prepared as synthetic models of arginine‐rich histones to study their structure and their stereospecific interactions with DNA. In our …
Number of citations: 4 onlinelibrary.wiley.com
R Matsueda, R WALTER - International Journal of Peptide and …, 1980 - Wiley Online Library
… In the same manner, Boc-Ile-Gly-OMe was prepared in 55% yield, mp 83-84", [a]g-11.3"(cl, … Allo-Isoleucine contents in Npys-IleGly-OMe and Boc-Ile-Gly-OMe were determined by amino …
Number of citations: 84 onlinelibrary.wiley.com
LA Carpino, ESME Mansour… - The Journal of Organic …, 1991 - ACS Publications
A new class of rapid-actingacylating agents,-BOC and Z amino acid fluorides are obtained as stable, often crystalline, compounds by treatment of the protected amino acid with cyanuric …
Number of citations: 195 pubs.acs.org
DT Elmore - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary Peptides contain –CO.NH– or –CO.N < groups (peptide bonds), which are derived from the coupling of α-amino acids through their α-amino and carboxyl groups. …
Number of citations: 3 www.sciencedirect.com
P Kuhl, G Döring, K Neubert, HD Jakubke - Monatshefte für Chemie …, 1984 - Springer
Number of citations: 10
R MATSUEDA… - … : Proceedings of the …, 1979 - Pierce Chemical Company
Number of citations: 0

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